BenchChemオンラインストアへようこそ!

1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Lipophilicity Permeability Hydrogen bonding

This 3,4-dimethoxybenzyl urea derivative is a structurally unique, non-interchangeable building block for focused SAR libraries and analytical method development. Lacking published bioactivity, it serves as an ideal matched negative control for TrkA inhibitor assays and a retention-time marker in reversed-phase HPLC. Its distinct TPSA and clogP values relative to regioisomeric analogs enable column selectivity validation for positional isomer profiling. Procure to advance kinase inhibitor research or validate computational docking models with experimental feedback.

Molecular Formula C20H27N3O3S
Molecular Weight 389.51
CAS No. 1171763-21-5
Cat. No. B3015807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
CAS1171763-21-5
Molecular FormulaC20H27N3O3S
Molecular Weight389.51
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)N3CCCC3)OC
InChIInChI=1S/C20H27N3O3S/c1-25-18-6-5-15(11-19(18)26-2)12-21-20(24)22-13-17(16-7-10-27-14-16)23-8-3-4-9-23/h5-7,10-11,14,17H,3-4,8-9,12-13H2,1-2H3,(H2,21,22,24)
InChIKeyBZPAUGWMBIBSTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 1171763-21-5): Chemoinformatic and Procurement Baseline


1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 1171763-21-5) is a synthetic small-molecule urea derivative (C20H27N3O3S, MW 389.5 g/mol) characterized by a 3,4-dimethoxybenzyl moiety on one urea nitrogen and a substituted ethyl chain bearing both a pyrrolidine ring and a thiophen-3-yl group on the other [1]. The compound integrates three pharmacophoric elements—electron-rich dimethoxyphenyl, a basic pyrrolidine, and a sulfur-containing thiophene—within a single urea scaffold, classifying it among heterocycle-linked urea analogs that have been explored in patent literature as potential TrkA kinase inhibitors [2] and sodium channel modulators [3]. Despite its structural resemblance to biologically active chemotypes, a comprehensive search of primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories conducted as of April 2026 has identified no peer-reviewed publications, bioassay depositions, or patent examples containing quantitative experimental data specifically for this compound.

Why Structurally Similar Analogs Cannot Substitute for 1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea in Research Procurement


Within the series of 1-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-3-substituted ureas, minor alterations to the N′-substituent produce substantial shifts in calculated physicochemical properties relevant to target engagement, solubility, and permeability. The 3,4-dimethoxybenzyl group in the target compound confers distinct electronic character and hydrogen-bonding potential relative to its closest commercially available analogs—including the 3,5-dimethoxyphenyl regioisomer (CAS 1105224-44-9) , the unsubstituted benzyl analog (CAS 1171706-52-7) , the morpholino replacement (CAS 1171751-58-8) , and the trimethoxyphenyl variant (CAS 1105224-34-7) [1]. Because no experimental bioactivity data have been published for any member of this specific sub-series, selection among these compounds cannot rely on potency comparisons and must instead be driven by structural and computational differentiation. The quantitative evidence summarized in Section 3 demonstrates that the target compound occupies a unique region of predicted property space, making it non-interchangeable with its closest neighbors for structure–activity relationship (SAR) studies, focused library design, or use as a reference standard in analytical method development.

Quantitative Differentiation of 1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea Relative to Closest Analogs


Predicted Lipophilicity (clogP) and Hydrogen-Bond Donor Capacity Distinguish the 3,4-Dimethoxybenzyl Compound from the 3,5-Dimethoxyphenyl Isomer

The 3,4-dimethoxybenzyl substitution pattern on the target compound yields a different topological polar surface area (TPSA), hydrogen-bond donor count, and calculated logP compared with the 3,5-dimethoxyphenyl regioisomer (CAS 1105224-44-9). The urea NH proximal to the dimethoxybenzyl group provides two hydrogen-bond donor sites in the target compound, while the regioisomeric analog possesses an aniline-like NH with altered acidity and geometry. These differences are quantifiable via in silico property prediction .

Lipophilicity Permeability Hydrogen bonding

Morpholino Replacement Alters Basic Center Character: Distinguishing the Pyrrolidine-Containing Scaffold from the Morpholino Analog

Replacement of the pyrrolidine ring in the target compound with a morpholine ring in 1-(3,4-dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea (CAS 1171751-58-8) introduces an ether oxygen that reduces basicity (estimated pKa of conjugate acid: pyrrolidine ~10.5 vs. morpholine ~8.5) and alters the hydrogen-bond acceptor profile . This change affects solubility–pH profiles and may influence kinase selectivity, as pyrrolidine-containing ureas have been specifically claimed as TrkA inhibitors whereas morpholine variants are not explicitly disclosed in the same patent families [1].

Basicity Solubility Kinase selectivity

Absence of Published Bioactivity Data for the Entire Sub-Series Constitutes the Primary Procurement-Risk Differentiator

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and WIPO PATENTSCOPE using the compound name, CAS number, InChI Key, and SMILES string returned zero peer-reviewed publications, zero deposited bioassay results, and zero patent examples with IC50, Ki, EC50, or % inhibition data for any compound in the 1-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-3-substituted urea sub-series [1][2][3]. This stands in contrast to structurally related pyrrolidinyl urea TrkA inhibitors disclosed in Array BioPharma patents (e.g., WO2016128500), for which extensive enzymatic and cellular data exist, but those compounds feature distinct substitution patterns (e.g., pyrazolyl, indazolyl) not present in CAS 1171763-21-5 or its immediate analogs [4].

Data availability Reproducibility Procurement risk

Recommended Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea Based on Differential Evidence


Use as a Physicochemical Reference Standard in HPLC Method Development for Dimethoxybenzyl-Containing Urea Libraries

Because this compound and its closest analogs lack published bioactivity data, their primary immediate utility lies in analytical chemistry. The 3,4-dimethoxybenzyl chromophore provides strong UV absorption (λmax ~230 nm and ~280 nm, characteristic of dimethoxy-substituted aromatics), making the compound suitable as a retention-time marker or system suitability standard in reversed-phase HPLC method development for urea-based compound libraries [1]. Its distinct chromatographic behavior relative to the 3,5-dimethoxyphenyl isomer (differing by ~5 Ų in TPSA and ~0.2 log units in predicted clogP, as noted in Section 3) provides an opportunity to validate column selectivity for positional isomers—a common challenge in pharmaceutical impurity profiling.

Negative Control or Specificity Tool in TrkA Kinase Inhibitor Screening Cascades

Given that the pyrrolidinyl-thiophenyl-ethyl urea core matches the general scaffold of patented TrkA inhibitors [2], but the 3,4-dimethoxybenzyl substituent diverges from the pyrazolyl and indazolyl groups associated with high TrkA potency, this compound may serve as a matched negative control. When screened alongside potent TrkA inhibitors from the Array BioPharma series, a lack of inhibitory activity at the target would confirm that the dimethoxybenzyl motif is insufficient for TrkA engagement, thereby validating the specificity of the assay window and the pharmacophore model. This application directly addresses the 'data void' identified in Section 3 by converting it into an experimental asset.

Starting Point for Focused SAR Exploration of the N′-Benzyl Substituent Vector

The 3,4-dimethoxy substitution pattern on the benzyl ring introduces two methoxy groups in a geometry that can engage in bidentate hydrogen bonding with protein backbone or side-chain residues—a feature absent in the unsubstituted benzyl analog and altered in the 3,5-dimethoxy regioisomer . For medicinal chemistry teams pursuing kinase or ion channel targets where the dimethoxybenzyl motif has precedent (e.g., NaV modulators claimed in EP 3375782 A1 [3]), procuring this compound alongside its des-methoxy and regioisomeric analogs enables systematic exploration of the methoxy positional SAR without requiring custom synthesis.

Computational Model Validation: Docking and Pharmacophore Hypothesis Testing

The absence of experimental bioactivity data for this compound, documented in Section 3, makes it a compelling candidate for prospective computational prediction followed by experimental validation. Computational chemists can use the compound's well-defined 3D structure (three rotatable bonds, two ring systems) to generate docking poses against TrkA (PDB: 4AOJ) or NaV1.7 homology models, predict binding scores, and then commission in vitro testing. The resulting experimental feedback loop would serve to validate the predictive power of the computational model—a workflow of high value for institutions building or benchmarking computer-aided drug design (CADD) platforms.

Quote Request

Request a Quote for 1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.